Pyridine, 2,6-bis(trimethylsilyl)-

Overview

Description

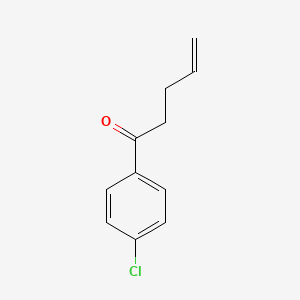

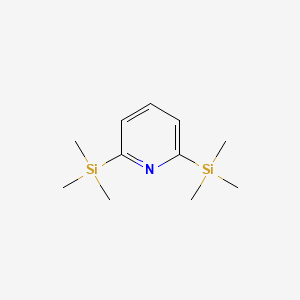

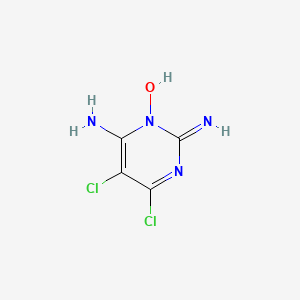

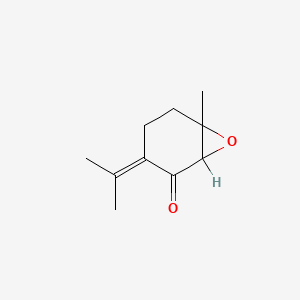

“Pyridine, 2,6-bis(trimethylsilyl)-” is a chemical compound with the formula C11H21NSi2. It has a molecular weight of 223.4621 . This compound is registered under the CAS Registry Number: 35505-52-3 .

Synthesis Analysis

While specific synthesis methods for “Pyridine, 2,6-bis(trimethylsilyl)-” were not found in the search results, there are related studies that might be of interest. For instance, a series of Ru II complexes stabilized with the pentapyridyl ligand Py 5 Me 2 (Py 5 Me 2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl −, H 2 O, N 3−, MeCN) were prepared and characterized .Molecular Structure Analysis

The molecular structure of “Pyridine, 2,6-bis(trimethylsilyl)-” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 silicon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 2,6-bis(trimethylsilyl)-” include a molecular weight of 223.4621 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Gas-Liquid Chromatography

Pyridine, 2,6-bis(trimethylsilyl)- is used in gas-liquid chromatography. Bis(trimethylsilyl)acetamide, a related compound, can silylate lipolysates for chromatography, allowing direct injection onto the column without prior conversion of free fatty acids to methyl esters, enhancing the efficiency of the process (Tallent & Kleiman, 1968).

Synthesis of Pyridine-Based Ligands

This compound is instrumental in synthesizing pyridine-based ligands for supramolecular chemistry. It serves as a central building block in Stille-type coupling procedures to create various complex structures (Schubert & Eschbaumer, 1999).

Organic Synthesis

In organic synthesis, pyridine and bis(trimethylsilyl)ketene acetals react to produce nitrogen-containing polycyclic delta-lactones, with potential applications in pharmaceutical and agrochemical industries (Rudler, Denise, Parlier, & Daran, 2002).

Oxidation Processes

Pyridine-N-oxides can be efficiently prepared using bis(trimethylsilyl)peroxide, showing potential in various oxidation processes (Copéret, Adolfsson, Chiang, Yudin, & Sharpless, 1998).

Supramolecular Chemistry

A compound containing 2,6-bis(trimethylsilyl)pyridine shows potential as a chemosensor for fluoride ions. Such applications are significant in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Material Science

In the field of materials science, pyridine-catalyzed reactions involving bis(trimethylsilyl)carbodiimide have been used to create anhydrous sol–gel materials, which are crucial for developing new ceramics and composite materials (Kim, Kroke, Riedel, Gabriel, & Shim, 1999).

Polymer Chemistry

This compound is used in the synthesis of aromatic polyethers and poly(amide imide amide)s, indicating its significant role in developing new polymers with enhanced properties (Kricheldorf & Jahnke, 1990; Mehdipour‐Ataei & Taremi, 2011), (Mehdipour‐Ataei & Taremi, 2011).

properties

IUPAC Name |

trimethyl-(6-trimethylsilylpyridin-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NSi2/c1-13(2,3)10-8-7-9-11(12-10)14(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKHDRDLLZXYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189010 | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,6-bis(trimethylsilyl)- | |

CAS RN |

35505-52-3 | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035505523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one](/img/structure/B3051620.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)